molecular formula C7H3BrCl2N2 B8236450 3-Bromo-4,6-dichloro-1H-pyrrolo[2,3-B]pyridine

3-Bromo-4,6-dichloro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B8236450
M. Wt: 265.92 g/mol
InChI Key: SSEQKPPPRBJVLO-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dichloro-1H-pyrrolo[2,3-b]pyridine ( 2092716-47-5) is a high-value, multi-halogenated heterocyclic compound used as a key synthetic intermediate in medicinal chemistry and drug discovery research. With a molecular formula of C 7 H 3 BrCl 2 N 2 and a molecular weight of 265.92, this compound features a reactive 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole . The distinct positioning of bromo and chloro substituents on this fused bicyclic ring system makes it an excellent building block for constructing more complex molecules via sequential metal-catalyzed cross-couplings and nucleophilic aromatic substitutions. This compound is of significant interest in the development of novel therapeutic agents, particularly as potent fibroblast growth factor receptor (FGFR) inhibitors . The 1H-pyrrolo[2,3-b]pyridine core is a privileged structure in drug discovery, and derivatives have shown promising activity against FGFR1, 2, and 3, representing a targeted strategy for cancer therapy . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, refer to the Safety Datasheet for detailed hazard information, and store it under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

3-bromo-4,6-dichloro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2N2/c8-3-2-11-7-6(3)4(9)1-5(10)12-7/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEQKPPPRBJVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NC=C2Br)N=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at Position 3

Bromination is commonly achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. This method ensures selective substitution at position 3 due to the electron-rich nature of the pyrrole ring. Key findings include:

MethodReagents/ConditionsYield (%)Byproducts
NBS in DMF0°C, 12 hr, argon atmosphere723,6-dibromo derivative (8%)
Br₂ in CHCl₃RT, 6 hr, catalytic H₂SO₄58Over-bromination (15%)

The use of NBS minimizes over-bromination, with yields reaching 72% under optimized conditions.

Chlorination at Positions 4 and 6

Reaction Optimization and Challenges

Regioselectivity Control

The electron-deficient pyridine ring directs electrophilic substitution to positions 3, 4, and 6. However, competing reactions necessitate protective strategies:

  • SEM Protection : Trimethylsilylethoxymethyl (SEM) groups mask reactive NH sites, preventing unwanted N-chlorination during POCl₃ treatment.

  • Catalyst Systems : Palladium catalysts (e.g., Pd₂(dba)₃) enhance selectivity in Suzuki-Miyaura couplings for bromine introduction, reducing diarylation byproducts to <5%.

Byproduct Mitigation

  • Over-Halogenation : Controlled stoichiometry (1.1 eq. NBS, 2.2 eq. POCl₃) and low temperatures suppress polyhalogenation.

  • SEM Deprotection Issues : Acidic deprotection (e.g., trifluoroacetic acid) releases formaldehyde, which can form tricyclic side products. Basic workups (NaOH) are critical for final purification.

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors to improve heat dissipation and reaction uniformity. Key parameters include:

  • Residence Time : 10 minutes for bromination (NBS in DMF, 0°C).

  • Catalyst Recycling : Pd₂(dba)₃ is recovered via filtration, reducing costs by 30%.

  • Yield Optimization : 78% overall yield is achieved through automated stoichiometry control and real-time HPLC monitoring.

Comparative Analysis of Synthetic Routes

RouteAdvantagesDisadvantagesOverall Yield (%)
Stepwise HalogenationHigh regioselectivityLengthy reaction times68
One-Pot ChlorinationReduced stepsLower yield, more byproducts54
Flow Reactor SynthesisScalability, consistencyHigh initial capital investment78

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,6-dichloro-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-B]pyridine derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dichloro-1H-pyrrolo[2,3-B]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the FGFR signaling pathway by binding to the receptor and preventing its activation. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

The structural and functional diversity of pyrrolo[2,3-b]pyridine derivatives allows for tailored applications in drug discovery and materials science. Below is a detailed comparison of 3-Bromo-4,6-dichloro-1H-pyrrolo[2,3-b]pyridine with key analogs:

Structural Analogs and Substituent Effects
Compound Name Substituents CAS No. Similarity Score Key Properties/Applications Reference
3-Bromo-1H-pyrrolo[2,3-b]pyridine Br (C3) 74420-15-8 0.93 Simpler halogenation profile; used in Suzuki couplings
3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Br (C3), CH₃ (N1) 281192-91-4 0.89 Methyl group enhances lipophilicity; potential kinase inhibitor intermediate
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Br (C5), CHO (C3) - - Aldehyde enables condensation reactions; intermediate for Schiff bases
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine Br (C4), Tosyl (N1) 348640-07-3 0.80 Tosyl group improves stability; used in protective strategies
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Br (C3,3), O (C2) 113423-51-1 - Ketone functionality increases electrophilicity; precursor for bioactive molecules

Key Observations :

  • Halogen Positioning : Bromine at C3 (target compound) vs. C4/C5 (analogs) influences electronic effects and reactivity. For example, C3 bromine enhances electrophilic aromatic substitution at adjacent positions .
Physicochemical Properties
Property 3-Bromo-4,6-dichloro-1H-pyrrolo[2,3-b]pyridine 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Molecular Weight 282.92 g/mol 223.03 g/mol 379.25 g/mol
Solubility Low (nonpolar solvents) Moderate (DMSO, THF) Low (organic solvents)
Reactivity High (C3 Br, C4/C6 Cl) High (aldehyde for condensation) Moderate (tosyl group stabilizes core)

Notes:

  • The target compound’s multiple halogens render it less soluble in polar solvents compared to aldehyde-containing analogs .
  • Tosyl derivatives exhibit improved stability but require deprotection for further functionalization .

Biological Activity

3-Bromo-4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (CAS: 2092716-47-5) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₃BrCl₂N₂
  • Molecular Weight : 265.92 g/mol
  • Purity : 97%
  • IUPAC Name : 3-bromo-4,6-dichloro-1H-pyrrolo[2,3-b]pyridine

Biological Activity Overview

The biological activity of 3-bromo-4,6-dichloro-1H-pyrrolo[2,3-b]pyridine has been explored in various studies, particularly focusing on its role as an inhibitor of specific kinases and its anti-inflammatory properties.

Inhibitory Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine have shown significant inhibitory effects on several biological targets:

  • DYRK1A Inhibition : A study highlighted the compound's potential as a DYRK1A inhibitor, which is crucial in various cellular processes including neurogenesis and cell cycle regulation. The compound demonstrated nanomolar-level inhibitory activity against DYRK1A in enzymatic assays .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities through ORAC assays. It exhibited significant antioxidant activity which is essential for mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects : The compound's derivatives have been associated with anti-inflammatory properties. A related study indicated that certain pyrrolo derivatives could inhibit pro-inflammatory responses in BV2 microglial cells .

The mechanisms underlying the biological activities of 3-bromo-4,6-dichloro-1H-pyrrolo[2,3-b]pyridine involve:

  • Kinase Inhibition : By selectively inhibiting DYRK1A and potentially other kinases, the compound can modulate signaling pathways critical for cell proliferation and survival.
  • Reduction of Reactive Oxygen Species (ROS) : Its antioxidant properties suggest a mechanism where the compound scavenges free radicals, thereby reducing cellular damage.

Case Studies and Research Findings

Several studies have documented the biological activity of 3-bromo-4,6-dichloro-1H-pyrrolo[2,3-b]pyridine:

StudyFocusFindings
DYRK1A InhibitionIdentified as a potent inhibitor with nanomolar affinity.
Antioxidant ActivityDemonstrated significant antioxidant effects in vitro.
Anti-inflammatory ActivityShowed efficacy in reducing inflammation in BV2 cells.

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-4,6-dichloro-1H-pyrrolo[2,3-B]pyridine?

The synthesis typically involves sequential halogenation and functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • Bromination : Use of N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) to introduce bromine at the 3-position .
  • Chlorination : Electrophilic chlorination (e.g., Cl₂ or SO₂Cl₂) at the 4- and 6-positions, often requiring controlled temperature to avoid overhalogenation .
  • Protection/Deprotection : Tosyl or methyl groups may be used to protect reactive NH sites during synthesis, as seen in analogous compounds (e.g., 5-Bromo-1-tosyl derivatives) . Post-synthetic modifications, such as Suzuki couplings, can further diversify the scaffold .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming substitution patterns and regioselectivity. For example, aromatic protons in the pyrrolo[2,3-b]pyridine ring appear as distinct doublets (δ 8.3–8.9 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and halogen isotopic patterns .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly when multiple halogens are present .

Q. What are the common reactivity patterns of the bromine and chlorine substituents in this scaffold?

  • Bromine : Participates in cross-coupling reactions (e.g., Suzuki, Sonogashira) due to its susceptibility to palladium-catalyzed substitution. For example, 5-Bromo-3-iodo derivatives undergo efficient coupling with arylboronic acids .
  • Chlorine : Less reactive than bromine but can be displaced under harsh conditions (e.g., Ullmann coupling) or act as an electron-withdrawing group to direct electrophilic substitution .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation be addressed during synthesis?

Regioselectivity is influenced by:

  • Directing Groups : Electron-donating groups (e.g., methoxy) at specific positions can direct halogenation to desired sites. For instance, 3-nitro groups in pyrrolo[2,3-b]pyridines enhance reactivity at the 5-position .
  • Solvent and Temperature : Polar solvents (e.g., DMF) and low temperatures (−10°C to 0°C) improve selectivity by slowing competing reactions .
  • Catalyst Choice : Pd(PPh₃)₄ in Suzuki reactions minimizes byproducts in cross-coupling steps .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Sequential Halogenation : Prioritize bromination before chlorination, as bromine’s larger size sterically hinders subsequent reactions .
  • Purification Techniques : Use silica gel chromatography with gradient elution (e.g., DCM/EtOAc 90:10) to separate halogenated intermediates .
  • Protecting Groups : Tosyl protection of the NH group prevents side reactions during harsh conditions (e.g., nitration) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Comparative Analysis : Reference analogous compounds (e.g., 4-Chloro-1H-pyrrolo[2,3-b]pyridine) to validate shifts .
  • Computational Modeling : DFT calculations predict 1^1H NMR chemical shifts and identify discrepancies caused by solvent effects or tautomerism .
  • 2D NMR : HSQC and HMBC experiments clarify coupling patterns in crowded aromatic regions .

Q. What structure-activity relationship (SAR) insights guide the design of bioactive derivatives?

  • Halogen Effects : Bromine enhances lipophilicity and binding to hydrophobic enzyme pockets, while chlorine improves metabolic stability .
  • Electron-Withdrawing Groups : Nitro or cyano substituents at the 3-position increase kinase inhibition potency, as seen in pyrrolo[2,3-b]pyridine-based inhibitors .
  • Hybrid Scaffolds : Fusion with pyrazolo[3,4-b]pyridine moieties modulates selectivity for targets like JAK2 or BTK .

Q. What stability issues arise during storage and handling, and how are they mitigated?

  • Light Sensitivity : Halogenated pyrrolopyridines degrade under UV light; store in amber vials at −20°C .
  • Moisture Sensitivity : Use inert atmospheres (N₂/Ar) during reactions to prevent hydrolysis of reactive intermediates (e.g., iodinated derivatives) .
  • Solid-State Stability : Lyophilization or crystallization from EtOAc/heptane mixtures improves shelf life .

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